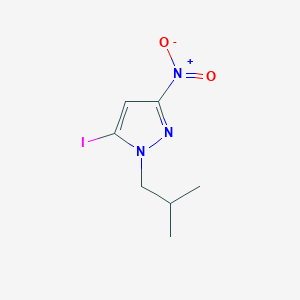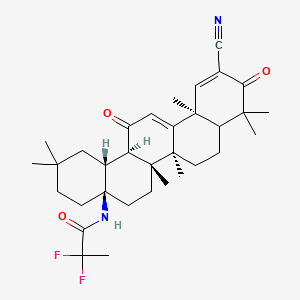
N-((4aR,6aR,6bS,12aS,14aR,14bR)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,12a,14,14a,14b-octadecahydropicen-4a-yl)-2,2-difluoropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4aR,6aR,6bS,12aS,14aR,14bR)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,12a,14,14a,14b-octadecahydropicen-4a-yl)-2,2-difluoropropanamide: is a synthetic oleanane triterpenoid compound. It is known for its potential chemopreventive activity and is an activator of nuclear factor erythroid 2-related factor 2 (Nrf2). This compound has been studied for its ability to induce the expression of cytoprotective genes and increase the synthesis of antioxidants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((4aR,6aR,6bS,12aS,14aR,14bR)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,12a,14,14a,14b-octadecahydropicen-4a-yl)-2,2-difluoropropanamide involves multiple steps. The key steps include the formation of the picene skeleton, introduction of the cyano group, and the addition of the difluoropropanamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization, chromatography, and solvent extraction to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies.
Biology: In biological research, the compound is studied for its ability to modulate cellular pathways and gene expression. It is used to investigate the role of Nrf2 in cellular protection and stress response.
Medicine: The compound has potential therapeutic applications in the treatment of diseases related to oxidative stress and inflammation. It is being explored as a chemopreventive agent in cancer research.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
The compound exerts its effects by activating the Nrf2 pathway. Upon activation, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of target genes. This leads to the induction of cytoprotective genes, including those involved in antioxidant defense, detoxification, and cellular repair. The molecular targets include NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO1), and superoxide dismutase 1 (SOD1).
Comparaison Avec Des Composés Similaires
Omaveloxolone: Another synthetic oleanane triterpenoid with similar Nrf2 activating properties.
Bardoxolone methyl: A related compound with anti-inflammatory and antioxidant activities.
Carnosic acid: A natural compound that also activates the Nrf2 pathway.
Uniqueness: N-((4aR,6aR,6bS,12aS,14aR,14bR)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,12a,14,14a,14b-octadecahydropicen-4a-yl)-2,2-difluoropropanamide is unique due to its specific structural features, including the presence of the cyano group and the difluoropropanamide moiety. These structural elements contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C33H44F2N2O3 |
|---|---|
Poids moléculaire |
554.7 g/mol |
Nom IUPAC |
N-[(4aR,6aR,6bS,12aS,14aR,14bR)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]-2,2-difluoropropanamide |
InChI |
InChI=1S/C33H44F2N2O3/c1-27(2)11-13-33(37-26(40)32(8,34)35)14-12-31(7)24(20(33)17-27)21(38)15-23-29(5)16-19(18-36)25(39)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3,(H,37,40)/t20-,22?,24+,29+,30-,31-,33-/m1/s1 |
Clé InChI |
RJCWBNBKOKFWNY-HGNIWHNWSA-N |
SMILES isomérique |
C[C@@]12CC[C@@]3(CCC(C[C@@H]3[C@H]1C(=O)C=C4[C@]2(CCC5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)NC(=O)C(C)(F)F |
SMILES canonique |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)NC(=O)C(C)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-{2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}cyclopentyl)acetic acid](/img/structure/B12458101.png)
![Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B12458106.png)
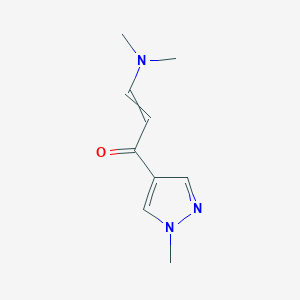
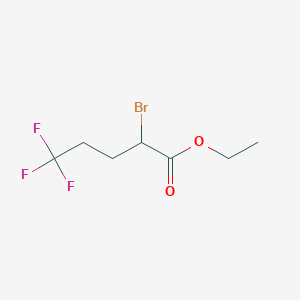
![4-({[(2-{[(4-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12458125.png)
![N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12458128.png)
![(1R,2S)-2-[(2-methyl-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12458136.png)
![2-{[3-(Benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidin-4-yl]formamido}-3-[(benzylcarbamoyl)amino]propanoic acid](/img/structure/B12458144.png)
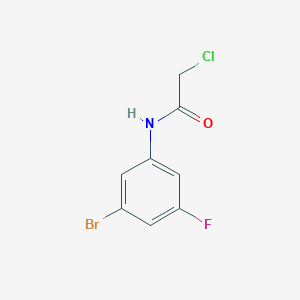
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12458155.png)
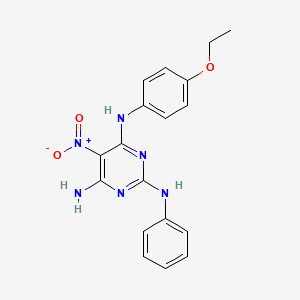
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458164.png)

